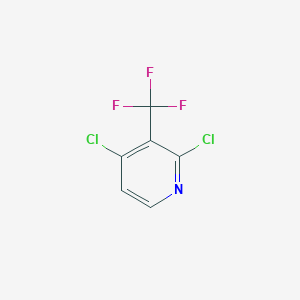

2,4-Dichloro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,4-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLBDZNYRDNGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670636 | |

| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-98-8 | |

| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Dichloro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula . Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its reactivity and interaction with biological systems.

Enzyme Interactions

The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Cellular Effects

Research indicates that this compound can modulate gene expression related to oxidative stress responses and inflammatory pathways. It affects cellular metabolism by altering the activity of key metabolic enzymes.

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to changes in cellular functions. For instance, it inhibits certain enzymes involved in the biosynthesis of essential cellular components, which can affect cell growth and proliferation.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage. At low doses, it may have minimal effects; however, at higher doses, it can induce notable alterations in cellular and physiological functions. High doses have been associated with toxic effects, including organ damage and disrupted metabolic functions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study involving breast cancer cell lines (MDA-MB-231), this compound demonstrated significant inhibitory effects on cell proliferation with an IC50 value indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells. This suggests a favorable therapeutic window for potential cancer treatments .

Pharmacokinetics

The pharmacokinetic profile shows that after intravenous administration at a dose of 2 mg/kg, the compound exhibited a clearance rate of 82.7 mL/h/kg and an oral bioavailability of approximately 31.8% following a dose of 10 mg/kg .

Scientific Research Applications

Pharmaceutical Applications

2,4-Dichloro-3-(trifluoromethyl)pyridine has been extensively studied for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Anti-Cancer Drugs : The compound serves as a building block for synthesizing anti-cancer agents. For instance, it is involved in the production of pyridine derivatives that exhibit anti-tumor properties .

- Anti-Inflammatory Agents : Research indicates that derivatives synthesized from this compound have potential anti-inflammatory effects, making it a valuable precursor in drug development .

- Synthesis of Other Pharmaceuticals : It is also utilized as a reagent in the synthesis of other biologically active molecules, enhancing its significance in medicinal chemistry .

Agrochemical Applications

The compound has been identified as an important intermediate in the formulation of agrochemicals, particularly:

- Herbicides and Fungicides : this compound is used in the synthesis of potent herbicides and fungicides. Its halogenated structure contributes to the efficacy of these agrochemicals .

Biochemical Research Applications

In biochemical research, this compound has several notable applications:

- Detection of DNA and Protein Modifications : The compound has been studied for its ability to detect modifications in DNA and proteins, which is crucial for understanding various biological processes and disease mechanisms .

Synthetic Applications

The compound is widely used as a reagent in organic synthesis due to its unique chemical properties:

- Building Block for Organic Synthesis : It acts as a versatile building block for creating complex organic molecules through various reactions such as Suzuki-Miyaura cross-coupling reactions .

Case Study 1: Synthesis of Functionalized Pyridines

A study investigated the Suzuki-Miyaura reactions involving 2,6-dichloro-3-(trifluoromethyl)pyridine. The results showed that this compound could be effectively used to synthesize functionalized pyridines with high yields (up to 92%) under optimized conditions using palladium catalysts . This demonstrates its utility in developing new chemical entities.

Case Study 2: Intermediate for Agrochemicals

Research on the synthesis pathways of this compound highlighted its role as an intermediate in producing herbicides and fungicides. The processes involved were characterized by specific reaction conditions that yielded high-purity products suitable for agricultural applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under varying conditions:

-

Ammonolysis : Reacts with ammonia or amines to yield aminopyridine derivatives. For example, treatment with methylamine at 120°C in ethanol produces 2-amino-4-chloro-3-(trifluoromethyl)pyridine .

-

Hydrolysis : Controlled hydrolysis with aqueous NaOH at 80°C replaces chlorine with hydroxyl groups, forming 2-hydroxy-4-chloro-3-(trifluoromethyl)pyridine .

Reactivity Trends :

| Position | Reactivity | Preferred Nucleophile |

|---|---|---|

| C2-Cl | Moderate | Amines, alkoxides |

| C4-Cl | Lower | Strong bases (e.g., NaOH) |

The trifluoromethyl group at C3 deactivates the ring, requiring elevated temperatures or catalysts like CuI for efficient substitutions .

Fluorination and Halogen Exchange

Fluorination reactions exploit the chlorine substituents for further functionalization:

-

HF-Mediated Fluorination : Reacting with anhydrous HF at 170–180°C under 15 psig pressure replaces chlorine with fluorine, yielding 2,4-difluoro-3-(trifluoromethyl)pyridine. FeCl₃ or FeF₃ catalysts improve yields to >85% .

-

Gas-Phase Halogen Exchange : In vapor-phase reactors using Cl₂ and HF mixtures at 380–420°C, sequential chlorination and fluorination produce polychloro-fluorinated derivatives .

Optimized Conditions for Fluorination :

| Parameter | Range |

|---|---|

| Temperature | 170–250°C |

| Pressure | 5–1,200 psig |

| Catalyst (FeCl₃) | 1–10 mol% |

| Reaction Time | 25–100 hours |

Coupling Reactions

The compound participates in cross-coupling reactions for C–C bond formation:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids couple at C4, producing biaryl derivatives .

-

Ullmann Coupling : Copper-catalyzed coupling with phenols or thiols introduces aryloxy or arylthio groups at C2 .

Example Reaction :

this compound + Phenylboronic Acid → 4-Phenyl-2-chloro-3-(trifluoromethyl)pyridine

Yield : 72% (Pd catalyst, 100°C, 12 h) .

Ring Functionalization and Cyclocondensation

The pyridine ring undergoes cyclocondensation with trifluoromethyl ketones or esters to form fused heterocycles:

-

With Ethyl Trifluoroacetate : Forms imidazo[1,2-a]pyridine derivatives under acidic conditions (H₂SO₄, 60°C) .

-

With Trifluoroacetyl Chloride : Produces quinoline analogs via Friedländer synthesis .

Key Intermediate :

this compound → Imidazo[1,2-a]pyridine (used in nematicides like Fluazaindolizine) .

Stability and Side Reactions

Under harsh conditions, competing reactions may occur:

-

Dechlorination : Prolonged heating (>250°C) leads to partial dechlorination, forming 3-(trifluoromethyl)pyridine .

-

Ring Degradation : Strong oxidizing agents (e.g., HNO₃) degrade the pyridine ring, producing trifluoroacetic acid derivatives .

This compound’s versatility in substitution, coupling, and cyclization reactions underpins its utility in synthesizing high-value chemicals. Industrial protocols emphasize catalyst selection and precise temperature control to maximize yields and minimize side products .

Comparison with Similar Compounds

2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS: 70158-59-7)

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 215.99 g/mol

- Key Differences :

- Chlorine substituents at positions 2 and 5 instead of 2 and 3.

- Altered steric effects due to the proximity of the 5-chloro group to the trifluoromethyl group.

- Reactivity in nucleophilic aromatic substitution (SNAr) reactions is reduced compared to the 2,4-dichloro isomer due to decreased electron withdrawal at position 4 .

2,4-Dichloro-5-(trifluoromethyl)pyridine

- Hypothetical Isomer: Not explicitly reported in the evidence, but structurally analogous.

Mono-Chloro Derivatives

2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6)

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.55 g/mol

- Key Differences: Single chlorine atom at position 2. Lower molecular weight and reduced halogen content result in higher solubility in polar solvents compared to dichloro analogs. Limited utility in multi-step synthesis due to fewer reactive sites .

Substituted Pyridines with Additional Functional Groups

Penclomedine (3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)

- CAS: Not provided; referenced in pharmacological studies.

- Key Differences :

- Contains methoxy groups at positions 2 and 4 and a trichloromethyl (-CCl₃) group at position 4.

- Exhibits antitumor activity in murine models, unlike this compound, which is primarily a synthetic intermediate.

- Pharmacokinetic studies show rapid plasma clearance (t₁/₂ = 69 min) and low oral bioavailability (2%) .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS: 1227606-22-5)

- Molecular Formula : C₇H₄Cl₂F₃N

- Molecular Weight : 230.02 g/mol

- Key Differences: Chloromethyl (-CH₂Cl) substituent at position 2 introduces a reactive site for further functionalization.

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227563-94-1)

- Molecular Formula: C₇H₅ClF₃NO

- Molecular Weight : 211.57 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1186194-98-8 | C₆H₂Cl₂F₃N | 215.99 | Cl (2,4), -CF₃ (3) | Pharmaceutical intermediates |

| 2,5-Dichloro-3-(trifluoromethyl)pyridine | 70158-59-7 | C₆H₂Cl₂F₃N | 215.99 | Cl (2,5), -CF₃ (3) | Agrochemical synthesis |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C₆H₃ClF₃N | 181.55 | Cl (2), -CF₃ (4) | Laboratory chemicals |

| Penclomedine | - | C₇H₄Cl₅NO₂ | 347.28 | Cl (3,5), -OCH₃ (2,4), -CCl₃ (6) | Anticancer drug candidate |

| 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | 1227563-94-1 | C₇H₅ClF₃NO | 211.57 | Cl (4), -OCH₃ (2), -CF₃ (3) | Research chemicals |

Preparation Methods

Chlorination and Fluorination of Chloromethylpyridines

A patented industrial method involves a multi-step process starting from 2-chloro-5-(chloromethyl)pyridine:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Stirring and heating of 2-chloro-5-(chloromethyl)pyridine in a reactor | Jacket heating with steam |

| 2 | Introduction of chlorine gas to form 2-chloro-5-(trichloromethyl)pyridine | Chlorination under controlled temperature |

| 3 | On-ring chlorination using antimony trichloride catalyst to produce 2,3-dichloro-5-(trichloromethyl)pyridine | Stirring and heating; catalyst improves reaction rate and selectivity |

| 4 | Fluorination of trichloromethyl group using anhydrous hydrogen fluoride | High-temperature fluorination in a fluorination vessel |

| 5 | Work-up involving washing, steam distillation, pH adjustment, and rectification | Purification to obtain high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine |

This method addresses prior issues like long reaction times and low yields in on-ring chlorination by using antimony trichloride as a catalyst, enhancing both efficiency and purity of the product.

Vapor-Phase Catalytic Chlorination and Fluorination of Picolines

Another method utilizes vapor-phase reactors with two phases: a catalyst fluidized-bed phase and an empty phase. This approach involves:

- Chlorination of the methyl group of 3-picoline , followed immediately by fluorination to form 3-trifluoromethylpyridine.

- Subsequent nuclear chlorination of the pyridine ring in the empty phase yields 2,5-dichloro-3-(trifluoromethyl)pyridine as a major product.

- Minor products include other positional isomers like 2-chloro-3-(trifluoromethyl)pyridine.

The reaction conditions can be tuned by adjusting temperatures in each phase to optimize yields. For example, reactions at around 335-380°C in the fluidized-bed phase and 320-380°C in the empty phase yield high percentages of trifluoromethylpyridines and chloro(trifluoromethyl)pyridines.

Representative yields from vapor-phase synthesis (GC Peak Area %):

| Substrate | CFB Phase Temp (°C) | Empty Phase Temp (°C) | TFMP Type (%) | CTF Type (%) | DCTF Type (%) |

|---|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

Abbreviations:

- TFMP: Trifluoromethylpyridine

- CTF: Chloro(trifluoromethyl)pyridine

- DCTF: Dichloro(trifluoromethyl)pyridine (target compound class)

This method allows production of 2,4-dichloro-3-(trifluoromethyl)pyridine as part of the DCTF fraction, which can be isolated by further purification.

Hydrazine-Mediated Chlorination Route (Related Compound Preparation)

A related preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine involves:

- Reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate in 2-propanol.

- Triethylamine is used as a base to facilitate substitution.

- The intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine is formed predominantly.

- The final dichlorotrifluoromethylpyridine is obtained after purification steps including extraction, drying, and distillation.

This method highlights selective formation of desired isomers and efficient purification by distillation under reduced pressure.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of antimony trichloride as a catalyst in on-ring chlorination significantly reduces reaction time and increases the content of chlorinated products on the pyridine ring.

- Vapor-phase catalytic methods allow for simultaneous chlorination and fluorination, producing trifluoromethylpyridines and their chlorinated derivatives efficiently, with temperature control being critical for selectivity.

- Hydrazine-mediated substitution provides a route to selectively obtain dichlorotrifluoromethylpyridines with high yield and purity, highlighting the importance of reaction conditions and solvent choice.

- Purification techniques such as extraction, drying over magnesium sulfate, and distillation under reduced pressure are standard to isolate the final product in high purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key routes include:

- Nucleophilic substitution on pre-functionalized pyridine derivatives (e.g., using Cl⁻ or F⁻ sources under controlled temperatures) .

- Suzuki-Miyaura coupling with boronic acids, employing palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in THF/water mixtures .

- Halogen exchange reactions using reagents such as PCl₅ or HF-pyridine to introduce chloro/trifluoromethyl groups .

- Yield optimization requires inert atmospheres, precise stoichiometry, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions and confirms regiochemistry (e.g., chloro vs. trifluoromethyl group orientation) .

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and detects isotopic patterns (e.g., Cl⁻ clusters) .

- X-ray Crystallography : Determines crystal packing and bond angles, critical for understanding reactivity .

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. How does the regioselectivity of substitution reactions vary with the position of chloro and trifluoromethyl groups on the pyridine ring?

- Methodological Answer :

- The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to the para position, while chloro groups influence ortho/para selectivity .

- Regioselectivity can be modulated using directing groups (e.g., boronates) or adjusting solvent polarity (e.g., DMF vs. DCM) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Oxidative addition of Pd⁰ to the C-Cl bond is rate-limiting in Suzuki-Miyaura couplings. The trifluoromethyl group stabilizes transition states via inductive effects, enhancing reaction rates .

- DFT calculations can model electron density distributions to predict reactive sites . Kinetic studies (e.g., variable-temperature NMR) further elucidate activation barriers .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

- Molecular Dynamics Simulations : Predicts binding modes, leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. What strategies address contradictory data on the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via HPLC .

- Quantum Mechanical Calculations : Predict hydrolysis pathways (e.g., C-Cl bond cleavage) using Gaussian or ORCA software .

Q. How can computational methods guide the design of analogs with improved selectivity or reduced toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace chloro groups with bioisosteres (e.g., CF₃ → SF₅) and evaluate docking scores with AutoDock Vina .

- ADMET Prediction : Use tools like SwissADME to optimize logP and metabolic stability .

Q. What experimental approaches resolve challenges in purifying this compound from reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Separates isomers using C18 columns and acetonitrile/water gradients .

- Crystallization Optimization : Screen solvents (e.g., ethanol/hexane) to enhance crystal purity .

Tables for Key Data

Table 1 : Common Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 16–49% | |

| Nucleophilic Substitution | KSCN, DMF, 80°C | 60–75% | |

| Halogen Exchange | PCl₅, 120°C | 50–65% |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 1, 40°C | Hydrolyzed chloro derivatives | 7 | |

| pH 13, 60°C | Dehalogenated pyridine | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.